Cas no 84783-81-3 (Bromophenyl-2,3,4,5,6-d5-magnesium)
Bromophenyl-2,3,4,5,6-d5-magnesium Chemical and Physical Properties
Names and Identifiers
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- Magnesium,bromophenyl-d5- (9CI)
- BROMO(PHENYL-D5)MAGNESIUM
- Phenyl-d5-magnesium bromide
- Magnesium;1,2,3,4,5-pentadeuteriobenzene-6-ide;bromide
- Bromophenyl-2,3,4,5,6-d5-magnesium
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- Inchi: 1S/C6H5.BrH.Mg/c1-2-4-6-5-3-1;;/h1-5H;1H;/q-1;;+2/p-1/i1D,2D,3D,4D,5D;;
- InChI Key: NIXOIRLDFIPNLJ-YSRULDPYSA-M
- SMILES: [Br-].[Mg+2].[C-]1C([2H])=C([2H])C([2H])=C([2H])C=1[2H]
Computed Properties
- Exact Mass: 184.974
- Monoisotopic Mass: 184.974
- Isotope Atom Count: 5
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 100
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0
Experimental Properties
- Density: 0.792
Bromophenyl-2,3,4,5,6-d5-magnesium Security Information
- Hazardous Material transportation number:1759
- HazardClass:8
- PackingGroup:II
Bromophenyl-2,3,4,5,6-d5-magnesium Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B415142-10g |
Bromophenyl-2,3,4,5,6-d5-magnesium |
84783-81-3 | 10g |
55.00 | 2021-08-17 | ||
| TRC | B415142-25g |
Bromophenyl-2,3,4,5,6-d5-magnesium |
84783-81-3 | 25g |
115.00 | 2021-08-17 | ||
| TRC | B415142-50g |
Bromophenyl-2,3,4,5,6-d5-magnesium |
84783-81-3 | 50g |
210.00 | 2021-08-17 | ||
| TRC | B415142-100g |
Bromophenyl-2,3,4,5,6-d5-magnesium |
84783-81-3 | 100g |
375.00 | 2021-08-17 |
Bromophenyl-2,3,4,5,6-d5-magnesium Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on Bromophenyl-2,3,4,5,6-d5-magnesium
Introduction to Bromophenyl-2,3,4,5,6-d5-magnesium (CAS No. 84783-81-3)
The compound Bromophenyl-2,3,4,5,6-d5-magnesium, identified by its CAS number 84783-81-3, is a specialized organometallic reagent that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This organomagnesium species, featuring a deuterated bromophenyl group, serves as a valuable intermediate in the synthesis of complex molecular architectures. Its unique structural and electronic properties make it particularly useful in cross-coupling reactions, which are pivotal in the development of novel therapeutic agents.
Organomagnesium compounds, including Bromophenyl-2,3,4,5,6-d5-magnesium, are renowned for their high reactivity and versatility in organic synthesis. The presence of the deuterium atoms (denoted as d5) not only enhances the compound's stability under certain reaction conditions but also allows for isotopic labeling studies, which are crucial for mechanistic investigations and metabolic tracing in drug discovery. The bromophenyl moiety provides a reactive site for further functionalization, enabling chemists to construct intricate scaffolds with precision.
In recent years, the demand for high-purity organometallic reagents has surged due to their indispensable role in pharmaceutical manufacturing. Bromophenyl-2,3,4,5,6-d5-magnesium exemplifies this trend, as it is synthesized under stringent conditions to ensure minimal impurities. Its applications span across multiple domains, including the synthesis of antiviral and anticancer agents. The compound's ability to participate in palladium-catalyzed cross-coupling reactions makes it a cornerstone in modern medicinal chemistry.
One of the most compelling aspects of Bromophenyl-2,3,4,5,6-d5-magnesium is its role in facilitating the construction of biaryl structures. Biaryl compounds are prevalent in many pharmacologically active molecules due to their favorable pharmacokinetic properties. The deuterated version of this reagent allows researchers to probe reaction mechanisms without interference from hydrogen isotope effects, providing deeper insights into catalytic processes. This has been particularly beneficial in optimizing synthetic routes for drug candidates.
The pharmaceutical industry has increasingly leveraged isotopically labeled compounds to study metabolic pathways and drug disposition. Bromophenyl-2,3,4,5,6-d5-magnesium serves as a critical building block for generating labeled analogs of interest. These labeled compounds are instrumental in non-invasive imaging techniques and kinetic studies, aiding in the understanding of how drugs interact with biological systems. The precision offered by deuterated intermediates ensures that researchers can accurately assess the efficacy and safety of new therapeutics.
Advances in synthetic methodologies have further expanded the utility of Bromophenyl-2,3,4,5,6-d5-magnesium. Recent studies have demonstrated its efficacy in constructing complex heterocyclic frameworks prevalent in bioactive molecules. For instance, it has been employed in the synthesis of substituted phenanthrenes and naphthalenes, which exhibit promising biological activities. The ability to introduce deuterium atoms at specific positions allows for fine-tuning of molecular properties without altering the core pharmacophore.
The reactivity profile of Bromophenyl-2,3,4,5,6-d5-magnesium has also been harnessed in flow chemistry applications. Continuous flow systems offer enhanced control over reaction conditions and scalability compared to traditional batch processes. This approach has enabled the efficient production of complex intermediates used in drug development pipelines. The integration of isotopic labeling into flow chemistry further underscores the compound's versatility and importance.
In conclusion,Bromophenyl-2,3,4,5,6-d5-magnesium (CAS No. 84783-81-3) is a multifaceted organometallic reagent that plays a pivotal role in modern synthetic chemistry and pharmaceutical research。 Its unique structural features and isotopic composition make it an indispensable tool for constructing advanced molecular architectures。 As research continues to evolve,the applications of this compound are expected to expand,further solidifying its position as a cornerstone in drug discovery and development。
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